molecular formula C15H15ClO3S B14383756 1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene CAS No. 90183-79-2

1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene

Cat. No.: B14383756
CAS No.: 90183-79-2
M. Wt: 310.8 g/mol
InChI Key: LAAXHGFNVPMBAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene is an organic compound that features a benzene ring substituted with a benzenesulfonyl group and a chlorobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene typically involves the reaction of 3-chlorophenol with 3-chloropropyl benzenesulfonate. The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the concentration of reactants, temperature, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position, where the benzenesulfonyl group is replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: The benzenesulfonyl group can be reduced to form the corresponding sulfide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Nucleophilic Substitution: Products include various substituted benzenesulfonyl derivatives.

    Oxidation: Major products are sulfone derivatives.

    Reduction: The primary product is the corresponding sulfide.

Scientific Research Applications

1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s effects are mediated through its ability to undergo nucleophilic substitution and other chemical transformations, which can alter its interactions with biological molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene
  • 1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene
  • 1-[3-(Benzenesulfonyl)propoxy]-3-bromobenzene

Uniqueness

1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene is unique due to the specific positioning of the benzenesulfonyl and chlorobenzene groups, which influence its reactivity and potential applications. The presence of the chlorobenzene moiety can affect the compound’s electronic properties and its interactions with other molecules, making it distinct from similar compounds.

Properties

CAS No.

90183-79-2

Molecular Formula

C15H15ClO3S

Molecular Weight

310.8 g/mol

IUPAC Name

1-[3-(benzenesulfonyl)propoxy]-3-chlorobenzene

InChI

InChI=1S/C15H15ClO3S/c16-13-6-4-7-14(12-13)19-10-5-11-20(17,18)15-8-2-1-3-9-15/h1-4,6-9,12H,5,10-11H2

InChI Key

LAAXHGFNVPMBAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCOC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.